4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline

Oxazole laser dyes UV fluorescence Structure-property relationships

Conventional oxazole fluorophores (BBO, PBO) lack reactive handles, preventing covalent immobilisation and causing fluorophore leaching in continuous-flow applications. This compound solves that with a free -NH₂ group: • Diazotisation & azo-coupling to resins for non-leaching scintillator beads • Amide coupling & Schiff-base formation for biomolecule conjugation • Sandmeyer bromination to generate Suzuki partners for library synthesis Supplied at ≥95% purity for reproducible derivatisation workflows.

Molecular Formula C21H16N2O
Molecular Weight 312.4 g/mol
CAS No. 83959-67-5
Cat. No. B12885743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline
CAS83959-67-5
Molecular FormulaC21H16N2O
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(O3)C4=CC=C(C=C4)N
InChIInChI=1S/C21H16N2O/c22-19-12-10-18(11-13-19)21-23-14-20(24-21)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-14H,22H2
InChIKeyVNGKVRSNBRHJAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[5-([1,1′-Biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline – Procurement Baseline


4-[5-([1,1′-Biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline (CAS 83959-67-5) is a 2,5-disubstituted oxazole featuring a 4-aminophenyl group at the 2-position and a 4-biphenylyl group at the 5-position . With a molecular formula of C₂₁H₁₆N₂O and a molecular weight of 312.37 g mol⁻¹, it differs from widely used oxazole scintillators and laser dyes by carrying a free primary aniline (–NH₂) handle . This amino group enables on-demand derivatisation (diazotisation, amide coupling, Schiff-base formation) that is unavailable in benchmark oxazole fluorophores such as BBO (2,5-bis(4-biphenylyl)oxazole, CAS 2083‑09‑2) or PBO (2-phenyl-5-(4-biphenylyl)oxazole) . The compound is primarily sourced from specialty chemical suppliers and screening-compound vendors, typically at purities ≥95 % .

1 Reactive –NH₂ handle for covalent immobilisation and bioconjugation
2 Extended biphenyl π‑system for near‑UV/visible fluorescence and laser‑dye tuning
3 Scaffold for oxazole dye libraries, scintillators, and phenotypic screening sets

4-[5-([1,1′-Biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline – Why Generic Substitution Fails


The 2,5-diaryloxazole scaffold is shared by numerous high-volume fluorophores (BBO, PBO, POPOP) that lack the synthetic versatility of a pendant aniline group. Substituting 4-[5-([1,1′-biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline with BBO (CAS 2083‑09‑2) forfeits the capacity for covalent immobilisation on solid supports, conjugation to biomolecules, or conversion to diazonium salts used in azo-coupling and surface-modification chemistries [1]. Conversely, replacing it with the simpler phenyl analogue 4-(5-phenyl-1,3-oxazol-2-yl)aniline (CAS 10004‑70‑3) sacrifices the extended π‑conjugation and thermal robustness conferred by the 4-biphenylyl terminus, which shifts photophysical properties and reduces the effective Stokes shift in luminescence applications [2]. The combination of a reactive –NH₂ group and an extended π‑system is uncommon among commercial oxazole derivatives, making generic interchange likely to compromise both downstream functionalisability and optical performance.

Target
4-[5-([1,1′-Biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline
–NH₂ handle, extended π‑system
BBO / PBD
Lack reactive –NH₂; covalent anchoring and derivatisation may not transfer directly.
Analog
Biphenylyl terminus
narrower HOMO‑LUMO gap, red‑shifted absorption
4-(5-phenyl-1,3-oxazol-2-yl)aniline
Shorter conjugation may shift photophysics and reduce Stokes shift in assays.

4-[5-([1,1′-Biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline – Comparator Evidence


Extended π‑Conjugation: Band‑Gap Narrowing vs. Simple Phenyl Analogue

In a systematic HMO study of 2-substituted phenyl-5-biphenyl oxazoles, extending the 5‑aryl group from phenyl to 4‑biphenylyl reduces the HOMO–LUMO gap by approximately 0.3–0.5 eV relative to the simple phenyl analogue, consistent with a bathochromic shift of ca. 15–25 nm in the UV absorption onset [1]. While the specific compound was not measured in that study, the reported trend is a class-level inference directly applicable to 4-[5-([1,1′-biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline versus 4-(5-phenyl-1,3-oxazol-2-yl)aniline.

π‑Conjugation
Class-level
ΔE narrowing 0.3–0.5 eV; predicted red‑shift 15–25 nm vs. phenyl analogue
Supports near‑UV/visible optical property tuning
HMO calculations on congeneric series; specific compound not measured
Oxazole laser dyes UV fluorescence Structure-property relationships

Laser Conversion Efficiency in 2‑Substituted Phenyl‑5‑biphenyl Oxazoles

Li and co-workers reported that among a series of 2‑substituted phenyl‑5‑biphenyl oxazoles, twenty-three derivatives exhibited near‑UV laser conversion efficiencies surpassing that of the reference compound PPO (2,5‑diphenyloxazole) under N₂‑laser pumping, with tuning ranges spanning 378–429 nm [1]. The 2‑(4‑aminophenyl) congener – the target compound – was among the structures characterised in the broader 2,5‑disubstituted oxazole series and is structurally positioned within the subset showing enhanced laser performance [1][2].

Laser Efficiency
Class-level
>100% of PPO efficiency reported for majority of series; tuning 378–429 nm
May support laser‑dye optimisation when aniline handle enables solubility tuning
Exact value for aniline congener not individually reported; class‑level inference
Near-UV laser dyes Dye laser efficiency Biphenyl oxazole fluorophores

Reactive –NH₂ Handle vs. Non‑Functionalised Fluorophores

The 2‑(4‑aminophenyl) motif in the target compound provides a single hydrogen‑bond donor (HBD = 1) and a nucleophilic site absent in BBO (2,5‑bis(4‑biphenylyl)oxazole; HBD = 0) and PBD (2‑(4‑biphenylyl)‑5‑phenyl‑1,3,4‑oxadiazole; HBD = 0) . This difference enables diazotisation, amidation, and reductive amination pathways that are routinely exploited to tether fluorophores to polymers, silica, or biomolecules [1].

Reactive Handle
Head-to-head
HBD = 1 (primary –NH₂) vs. HBD = 0 for BBO / PBD; nucleophilic site absent in non‑functionalised dyes
Reduces synthetic steps for covalent immobilisation and bioconjugation
Computed descriptors; synthetic utility validated via Stille‑coupling derivatisation
Covalent immobilisation Oxazole derivatisation Fluorescent probe design

Computed LogP and Rotatable Bond Count vs. Simpler Oxazole Cores

The target compound has a computed LogP of 5.84 and three rotatable bonds, compared with LogP ≈ 3.5–4.0 and two rotatable bonds for the simple phenyl analogue 4‑(5‑phenyl‑1,3‑oxazol‑2‑yl)aniline . The higher LogP and added conformational freedom reflect the extended biphenyl system and may influence membrane permeability, protein binding, and solubility in screening collections .

LogP & Flexibility
Data to verify
LogP 5.84, 3 rotatable bonds vs. LogP ≈ 3.5–4.0, 2 rotatable bonds (phenyl analogue)
Distinct hydrophobic chemical space for diversity‑oriented screening
Computed descriptors; experimental validation advised
Lipophilicity Drug‑likeness Molecular complexity

4-[5-([1,1′-Biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline – Key Applications


Covalent Immobilisation for Solid‑Phase Scintillation Sensors

The free –NH₂ group permits direct diazotisation and azo‑coupling to polystyrene‑divinylbenzene resins or controlled‑pore glass, creating covalent scintillator beads that eliminate fluorophore leaching during prolonged solvent exposure. This scenario is inaccessible with BBO or PBD, which lack a reactive anchoring group. The biphenyl‑extended π‑system maintains emission efficiency comparable to PPO‑class dyes [1].

Suzuki‑Coupling Building Block for Oxazole Library Synthesis

The 2‑(4‑aminophenyl)‑5‑(4‑bromophenyl)oxazole precursor, accessible from the aniline via Sandmeyer bromination, serves as a versatile Suzuki partner for generating diverse 5‑aryl‑substituted oxazole libraries. The biphenyl oxazole scaffold has produced selective NPP1 inhibitors with IC₅₀ values as low as 0.15 μM, validating the scaffold for medicinal chemistry campaigns targeting nucleotide pyrophosphatase/phosphodiesterase enzymes [2].

Laser Dye Development and Photophysical Studies

As part of the 2‑substituted phenyl‑5‑biphenyl oxazole series, this compound belongs to a family where >70 % of members exceed the laser efficiency of PPO, with tuning ranges covering 378–429 nm. The aniline substituent offers a convenient point for solubility optimisation (e.g., alkylation or PEGylation) without altering the core chromophore, facilitating solvent‑compatibility screening for dye‑laser applications [3].

Phenotypic Screening in Extended Aromatic Chemical Space

With a LogP of 5.84 and a molecular weight of 312.37 g mol⁻¹, the compound occupies a hydrophobic, lead‑like region of chemical space distinct from simpler phenyl‑oxazole‑anilines (LogP ≈ 3.5–4.0). Its biphenyl group enhances potential π‑stacking interactions with protein aromatic residues, making it a candidate for diversity‑oriented screening libraries where increased aromatic surface area is desired .

Application
Selection Property
Validation Focus
Solid‑phase scintillation sensor development
Reactive –NH₂ for covalent anchoring
Leaching resistance under solvent exposure
Oxazole library synthesis via Suzuki coupling
Sandmeyer bromination precursor from aniline
NPP1/3 inhibition endpoint review
Near‑UV laser dye development
Aniline handle for solubility optimisation
Solvent‑compatibility screening
Phenotypic screening in extended aromatic space
Higher LogP and aromatic surface area
π‑stacking interaction profiling
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